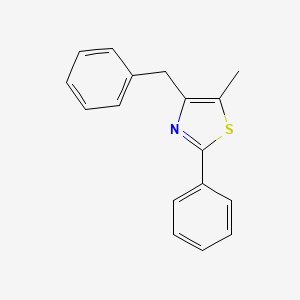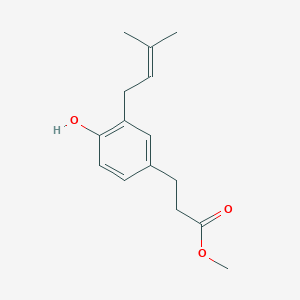
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methyl group, and a butenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate typically involves the alkylation of a benzene derivative followed by esterification. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanol.
Substitution: Formation of 4-chloro-3-(3-methyl-2-butenyl)benzenepropanoate.
科学研究应用
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of insecticides due to its bioactive properties.
作用机制
The mechanism of action of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting cell wall synthesis and reducing cell wall thickness . This compound also exhibits antibacterial properties by permeabilizing bacterial cell membranes and interfering with essential cellular processes .
相似化合物的比较
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate can be compared with similar compounds such as:
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal and antibacterial activities.
4-hydroxy-3-methyl-2-butenyl diphosphate: Involved in the methylerythritol phosphate (MEP) pathway and studied for its role in terpene biosynthesis.
4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid: Another derivative with potential bioactive properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
219851-37-3 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
methyl 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-5,8,10,16H,6-7,9H2,1-3H3 |
InChI 键 |
VFIMEMJFCJMRSC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)CCC(=O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)

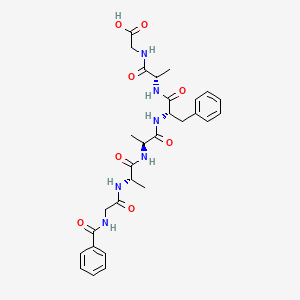
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
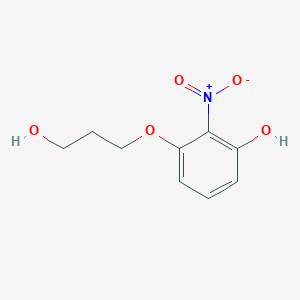
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
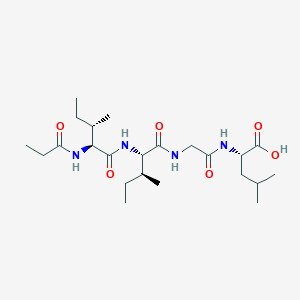
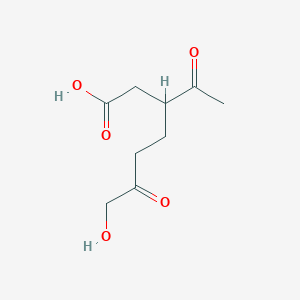
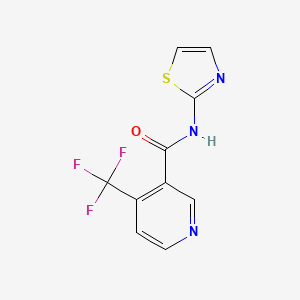
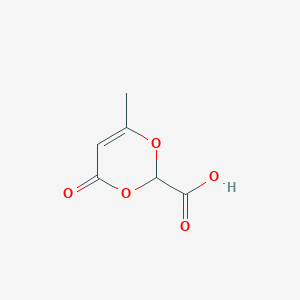
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
